Welcome to the BenchChem Online Store!
molecular formula C6H4BrN3S B8781805 7-Bromothieno[3,2-d]pyrimidin-2-amine

7-Bromothieno[3,2-d]pyrimidin-2-amine

Cat. No. B8781805
M. Wt: 230.09 g/mol
InChI Key: LZLZYXOVUQZYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08586580B2

Procedure details

7-Bromo-2-chlorothieno[3,2-d]pyrimidine (1.0 g, 4.03 mmol) was dissolved in 2.0 M ammonia isopropanol (10 mL) and stirred at 100° C. for 48 hours in a sealed reactor. The reaction mixture was cooled to room temperature and then concentrated. Purification by chromatography (50% ethyl acetate/hexane) yielded a brown solid compound (560 mg, 60% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[N:7]=[C:8](Cl)[N:9]=[CH:10][C:5]=2[S:4][CH:3]=1.C(O)(C)C.[NH3:16]>>[Br:1][C:2]1[C:6]2[N:7]=[C:8]([NH2:16])[N:9]=[CH:10][C:5]=2[S:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CSC2=C1N=C(N=C2)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 48 hours in a sealed reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=CSC2=C1N=C(N=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.